molecular formula C23H21N3O4 B5552146 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide

Cat. No. B5552146
M. Wt: 403.4 g/mol
InChI Key: XLHZHFGWWAMZDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide" involves the formation of 1,3,4-oxadiazole derivatives. These derivatives are typically synthesized by the reaction of appropriate hydrazides with carboxylic acids or their derivatives in the presence of phosphorous oxychloride, or by cyclization reactions involving acetic anhydride or other activating agents. The specific synthesis pathway can vary depending on the desired substitutions on the oxadiazole ring or the naphthalene moiety (Soumya & Rajitha, 2015).

Molecular Structure Analysis

The molecular structure of related compounds features intramolecular hydrogen bonding and interactions that can significantly influence the overall conformation and stability of the molecule. X-ray crystallography studies reveal detailed information about the molecular geometry, including bond lengths, angles, and conformational aspects of the oxadiazole derivatives (Chen et al., 2004).

Scientific Research Applications

Anticonvulsant Activity

Research on semicarbazones and 1,3,4-oxadiazoles has shown that these compounds possess significant anticonvulsant activities. A study by Rajak et al. (2010) designed and synthesized novel N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-substituted semicarbazones to investigate their anticonvulsant activities. The study confirmed the essential role of a pharmacophoric model with four binding sites for anticonvulsant activity, emphasizing the structural relevance of 1,3,4-oxadiazoles in this field (Rajak et al., 2010).

Antimicrobial and Antioxidant Activities

Compounds featuring 1,3,4-oxadiazole and naphthalene moieties have also been explored for their antimicrobial and antioxidant properties. Soumya and Rajitha (2015) synthesized 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives and evaluated their antioxidant and antibacterial activities. Certain derivatives demonstrated good antioxidant and antibacterial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Soumya & Rajitha, 2015).

Anticancer Properties

The inclusion of 1,3,4-oxadiazole and naphthyl groups in molecular structures has been associated with anticancer activities. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various cancer cell lines. Some compounds showed potent activity against Gram-positive bacteria and demonstrated optimum anti-proliferative activity against cancer cell lines, suggesting their potential in anticancer drug development (Al-Wahaibi et al., 2021).

Materials Science Applications

Compounds with oxadiazole moieties are also of interest in materials science, particularly for their photophysical and electrochemical properties. Grucela-Zajac et al. (2014) investigated new polyimides and copolyimides obtained by polycondensation of 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole with various aromatic dianhydrides. These polymers exhibited promising photoluminescence, electrochemical, and thermal properties, making them suitable for applications in optoelectronic devices (Grucela-Zajac et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its potential use as a pharmaceutical, its physical and chemical properties, and its behavior under various conditions .

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-26(23(27)18-9-8-15-6-4-5-7-16(15)12-18)14-21-24-22(25-30-21)17-10-11-19(28-2)20(13-17)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHZHFGWWAMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylnaphthalene-2-carboxamide

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